molecular formula C37H73NO4 B14605055 L-Glutamic acid, dihexadecyl ester CAS No. 59274-90-7

L-Glutamic acid, dihexadecyl ester

Cat. No.: B14605055
CAS No.: 59274-90-7
M. Wt: 596.0 g/mol
InChI Key: GFLUXDVSARFPMX-DHUJRADRSA-N
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Description

L-Glutamic acid, dihexadecyl ester is a derivative of L-glutamic acid, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, dihexadecyl ester typically involves the esterification of L-glutamic acid. One common method is the use of chlorotrimethylsilane (TMSCl) as an acid catalyst precursor. The reaction proceeds at room temperature or slightly elevated temperatures (around 50°C) in the presence of alcohols such as methanol, ethanol, or propanol . The esterification process requires an excess of TMSCl to ensure complete conversion of the carboxy groups to ester groups.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, dihexadecyl ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: L-glutamic acid and hexadecanol.

    Oxidation: L-glutamic acid and hexadecanoic acid.

    Substitution: Various substituted derivatives of L-glutamic acid, depending on the nucleophile used.

Scientific Research Applications

L-Glutamic acid, dihexadecyl ester has several scientific research applications across different fields:

Mechanism of Action

The mechanism of action of L-Glutamic acid, dihexadecyl ester involves its interaction with specific molecular targets and pathways. As an ester derivative of L-glutamic acid, it can be hydrolyzed to release L-glutamic acid, which is a key neurotransmitter in the brain. L-glutamic acid activates both ionotropic and metabotropic glutamate receptors, playing a crucial role in excitatory neurotransmission and the synthesis of gamma-aminobutyric acid (GABA) in GABAergic neurons .

Comparison with Similar Compounds

L-Glutamic acid, dihexadecyl ester can be compared with other ester derivatives of L-glutamic acid, such as L-glutamic acid diethyl ester and L-glutamic acid di-tert-butyl ester These compounds share similar structural features but differ in the length and nature of the ester groups

Similar Compounds

Properties

IUPAC Name

dihexadecyl (2S)-2-aminopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3/t35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLUXDVSARFPMX-DHUJRADRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H73NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471913
Record name L-Glutamic acid, dihexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59274-90-7
Record name L-Glutamic acid, dihexadecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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